8-Methylnonane-1,2-diamine 8-Methylnonane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 67874-35-5
VCID: VC19367973
InChI: InChI=1S/C10H24N2/c1-9(2)6-4-3-5-7-10(12)8-11/h9-10H,3-8,11-12H2,1-2H3
SMILES:
Molecular Formula: C10H24N2
Molecular Weight: 172.31 g/mol

8-Methylnonane-1,2-diamine

CAS No.: 67874-35-5

Cat. No.: VC19367973

Molecular Formula: C10H24N2

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

8-Methylnonane-1,2-diamine - 67874-35-5

Specification

CAS No. 67874-35-5
Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
IUPAC Name 8-methylnonane-1,2-diamine
Standard InChI InChI=1S/C10H24N2/c1-9(2)6-4-3-5-7-10(12)8-11/h9-10H,3-8,11-12H2,1-2H3
Standard InChI Key WIAZXDYYMPLERR-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCC(CN)N

Introduction

Chemical Structure and Nomenclature

The compound features a nine-carbon backbone (nonane) with a methyl group at the 8th position and amine functionalities at the 1st and 2nd carbon atoms (Figure 1). Its IUPAC name, 8-methylnonane-1,2-diamine, reflects this substitution pattern. Synonyms include isodecanediamine and EINECS 267-465-1 . The presence of two adjacent amine groups classifies it as a vicinal diamine, a structural motif critical in coordination chemistry and polymer crosslinking .

Physical and Chemical Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight172.31 g/mol
Density0.855 g/cm³
Boiling Point224.8°C at 760 mmHg
Flash Point97.5°C
SolubilityMiscible in polar solvents

The compound’s low density and moderate boiling point suggest utility in high-temperature reactions, while its amine groups enable participation in nucleophilic and hydrogen-bonding interactions .

Synthesis Methods

Hydroamination of Enamines

Recent advances in asymmetric catalysis have enabled the synthesis of vicinal diamines via Cu−H-catalyzed hydroamination of enamines. This method achieves high enantioselectivity (er > 95:5) and functional group tolerance, making it suitable for producing chiral 1,2-diamines like 8-methylnonane-1,2-diamine .

Biorefinery-Based Approaches

A sustainable route involves converting lignocellulose-derived diols to diamines using Raney Ni and ammonia. For example, hydrogenation and amination of 8-methylnonane-1,2-diol yield the target diamine with >90% efficiency under optimized conditions . This method aligns with green chemistry principles by utilizing renewable feedstocks.

Applications

Polymer Chemistry

8-Methylnonane-1,2-diamine serves as a crosslinker in polyurethanes and polyamides. Its branched structure enhances thermal stability and mechanical strength in polymers, as evidenced by patents describing its use in low-isocyanate polyurethane formulations .

Catalysis

The compound’s vicinal amine groups act as ligands in transition metal catalysts. For instance, rhodium complexes of 1,2-diamines facilitate hydroamination reactions, enabling the synthesis of bioactive molecules .

Recent Research and Future Directions

Recent studies highlight its role in asymmetric catalysis and sustainable polymer production. Computational investigations into reaction mechanisms (e.g., DFT studies of Cu−H systems) are refining synthetic protocols . Future research may explore enzymatic amination routes or biomedical applications, such as drug delivery systems leveraging its amine reactivity.

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